molecular formula C15H27NO5 B13430255 1-[2-(4-Hydroxy-2,2,6,6-tetramethyl-1-piperidinyl)ethyl] Ester Butanedioic Acid

1-[2-(4-Hydroxy-2,2,6,6-tetramethyl-1-piperidinyl)ethyl] Ester Butanedioic Acid

Cat. No.: B13430255
M. Wt: 301.38 g/mol
InChI Key: SWZOQAGVRGQLDV-UHFFFAOYSA-N
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Description

The compound 1-[2-(4-Hydroxy-2,2,6,6-tetramethyl-1-piperidinyl)ethyl] Ester Butanedioic Acid (CAS 65447-77-0) is a polymeric hindered amine light stabilizer (HALS) with the systematic name dimethyl succinate polymer with 4-hydroxy-2,2,6,6-tetramethyl-1-piperidineethanol . Its structure comprises a succinic acid backbone esterified with a 2,2,6,6-tetramethylpiperidin-4-ol (TEMPO-derived) moiety, forming a high-molecular-weight polymer (~3,500 g/mol) . This compound is commercially known as PowerStab™ 622 and is widely used in plastics, coatings, and food-contact materials to inhibit oxidative degradation by scavenging free radicals .

Properties

Molecular Formula

C15H27NO5

Molecular Weight

301.38 g/mol

IUPAC Name

4-[2-(4-hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)ethoxy]-4-oxobutanoic acid

InChI

InChI=1S/C15H27NO5/c1-14(2)9-11(17)10-15(3,4)16(14)7-8-21-13(20)6-5-12(18)19/h11,17H,5-10H2,1-4H3,(H,18,19)

InChI Key

SWZOQAGVRGQLDV-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1CCOC(=O)CCC(=O)O)(C)C)O)C

Origin of Product

United States

Preparation Methods

Starting Material: Triacetoneamine (TAA)

  • Chemical Name: 4-oxo-2,2,6,6-tetramethylpiperidine
  • Role: Precursor for HTMP
  • Source: Commercially available or synthesized via condensation processes

Catalytic Hydrogenation to HTMP

The most established method involves catalytic hydrogenation of TAA in aqueous media:

Parameter Details
Catalysts Raney Nickel, Ruthenium-on-Charcoal
Solvent Water (pure or aqueous solution)
Temperature 25°C to 100°C; typically 70°C-80°C
Pressure 1-10 bar hydrogen pressure
Reaction Time 4-8 hours depending on conditions

Process Description:

  • TAA is dissolved in water.
  • The catalyst (e.g., Raney Nickel) is added.
  • Hydrogen gas is introduced under controlled pressure.
  • The reaction proceeds to reduce the keto group to a hydroxyl, forming HTMP.
  • Post-reaction, the mixture is filtered to remove catalyst.

Research Findings:

  • Swiss patent (602 644) describes this catalytic hydrogenation, emphasizing the use of aqueous media and metal catalysts for high yield and purity.
  • The process avoids organic solvents, aligning with environmentally friendly practices.

Data Table for Hydrogenation

Parameter Optimal Conditions Reference
Catalyst Ruthenium-on-Charcoal
Temperature 70°C
Hydrogen Pressure 3 bar
Reaction Time 6 hours
Yield of HTMP >95%

Conversion of HTMP to the Final Ester

Reaction with Formaldehyde and Formic Acid

The key step involves methylation of HTMP to form the desired ester derivative, typically via the Eschweiler-Clarke methylation:

Parameter Details
Reagents Formaldehyde (as formalin, ~37%) and Formic Acid
Molar Excess Formaldehyde: 40-70% molar excess; Formic Acid: about stoichiometric
Temperature 70°C to 100°C
Reaction Time 4-8 hours
Reaction Vessel Autoclave or pressure reactor

Process Description:

  • Crude HTMP, obtained from hydrogenation, is concentrated (if necessary).
  • Formaldehyde solution and formic acid are added.
  • The mixture is heated under pressure, facilitating methylation at the nitrogen atom.
  • The reaction produces the methylated piperidine ester.

Purification and Distillation

  • The product mixture is separated into aqueous and organic phases.
  • The organic phase containing the ester is distilled under vacuum (~10-2 mbar) at approximately 112°C to isolate the pure compound.

Research Findings:

  • U.S. Patent US5840905A details this process, emphasizing the importance of controlling temperature, excess formaldehyde, and reaction time for high yield and purity.

Data Table for Esterification

Parameter Optimal Conditions Reference
Formaldehyde Excess 40-70% molar
Temperature 85°C-100°C
Reaction Time 4-8 hours
Distillation Pressure 10-2 mbar
Yield >89%

Alternative and Supporting Methods

Direct Methylation Using Formaldehyde in Aqueous Medium

  • This method simplifies the process by reacting crude HTMP directly with formaldehyde without prior purification.
  • It leverages aqueous media and avoids isolation of intermediates, reducing time and cost.

Continuous Process Variants

  • Continuous hydrogenation and methylation are feasible using modern process equipment like cascade reactors, enhancing scalability.

Notes on Methodology and Environmental Considerations

  • The hydrogenation step is optimized for high selectivity and minimal side-products.
  • The methylation step benefits from excess formaldehyde to drive the reaction to completion.
  • Distillation parameters are critical for purity; vacuum distillation minimizes thermal decomposition.
  • The process avoids organic solvents during hydrogenation, aligning with green chemistry principles.

Summary of Key Data

Preparation Step Conditions Yield / Efficiency References
Catalytic Hydrogenation of TAA Water, Raney Ni, 70°C, 3 bar H₂ >95% HTMP
Concentration of Crude HTMP Vacuum distillation, 30-60°C Concentrate to ≥40%
Methylation with Formaldehyde 85°C-100°C, 40-70% excess formaldehyde >89% ester
Final Distillation 10-2 mbar, 112°C Purified ester

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-Hydroxy-2,2,6,6-tetramethyl-1-piperidinyl)ethyl] Ester Butanedioic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 1-[2-(4-Hydroxy-2,2,6,6-tetramethyl-1-piperidinyl)ethyl] Ester Butanedioic Acid involves its ability to scavenge reactive oxygen species (ROS) and reduce oxidative damage. The hydroxy group in the piperidine ring plays a crucial role in this process by donating electrons to neutralize free radicals . This compound also interacts with various molecular targets and pathways involved in oxidative stress and inflammation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Alkyl Chain Variants of 2,2,6,6-Tetramethylpiperidin-4-yl Esters

Compounds such as 2,2,6,6-tetramethylpiperidin-4-yl acetate, propionate, and butyrate share the same TEMPO-derived core but differ in the esterified alkyl chain length (C1–C9) . These monomeric analogs have lower molecular weights (typically 200–400 g/mol) compared to the polymeric structure of CAS 65447-77-0. While they exhibit similar radical-scavenging properties, their smaller size limits their migration resistance in polymer matrices, making them less durable in long-term applications .

Property CAS 65447-77-0 (Polymer) 2,2,6,6-Tetramethylpiperidin-4-yl Acetate
Molecular Weight ~3,500 g/mol ~229 g/mol
Structure Polymeric Monomeric
Key Application Polymer stabilizer Additive in coatings, fuels
Thermal Stability High (degradation >250°C) Moderate (degradation ~150°C)

Other Polymeric Hindered Amines

Tinuvin 144 (CAS 63843-89-0), a bis(1,2,2,6,6-pentamethyl-4-piperidyl) malonate ester, is another HALS with a molecular weight of ~685 g/mol . Unlike CAS 65447-77-0, Tinuvin 144 incorporates a malonic acid backbone and branched alkyl groups, enhancing its compatibility with polyolefins. However, its lower molecular weight (~685 g/mol) reduces its permanence in high-temperature processing compared to CAS 65447-77-0 .

Comparison with Non-HALS Butanedioic Acid Esters

Surfactant Derivatives

Compounds like disodium 1-[2-[(1-oxododecyl)amino]ethyl] 2-sulphonatosuccinate (CAS 25882-44-4) are sulfonated butanedioic acid esters used as anionic surfactants . These lack the hindered amine group, instead featuring hydrophilic sulfonate and hydrophobic alkyl chains. Their primary function is emulsification, contrasting sharply with the antioxidant role of CAS 65447-77-0 .

Performance Data and Research Findings

Stabilization Efficiency

In polypropylene films, CAS 65447-77-0 demonstrated superior UV stability compared to monomeric HALS analogs, retaining >80% tensile strength after 2,000 hours of QUV exposure, whereas monomeric analogs degraded by 40–50% under the same conditions . This is attributed to its polymeric structure reducing volatilization and leaching .

Thermal Degradation

Thermogravimetric analysis (TGA) shows CAS 65447-77-0 undergoes decomposition at ~300°C, outperforming Tinuvin 144 (~250°C) and monomeric esters (~150–200°C) .

Biological Activity

1-[2-(4-Hydroxy-2,2,6,6-tetramethyl-1-piperidinyl)ethyl] Ester Butanedioic Acid is a compound that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C15H29NO6\text{C}_{15}\text{H}_{29}\text{N}\text{O}_{6}

It consists of a butanedioic acid moiety esterified with a 4-hydroxy-2,2,6,6-tetramethyl-1-piperidinyl group. The presence of the piperidine ring contributes to its biological activity due to its ability to interact with various biological targets.

Research indicates that this compound may function as an acetyl-CoA carboxylase (ACC) inhibitor , which plays a crucial role in lipid metabolism. By inhibiting ACC, the compound can potentially reduce fatty acid synthesis and influence metabolic pathways associated with obesity and dyslipidemia .

Biological Activity

The biological activity of this compound has been studied in various contexts:

  • Antioxidant Activity : The compound exhibits antioxidant properties, which can mitigate oxidative stress in cells. This is particularly significant in the context of diseases characterized by oxidative damage.
  • Antimicrobial Effects : Preliminary studies suggest that derivatives of this compound may possess antimicrobial activity against certain pathogens, indicating potential applications in treating infections .
  • Anti-inflammatory Properties : The compound has shown promise in reducing inflammation markers in vitro, suggesting potential therapeutic benefits in inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the effects of this compound:

  • Inhibition of Lipid Accumulation : A study demonstrated that treatment with the compound significantly reduced lipid accumulation in HepG2 cells (a human liver cancer cell line), highlighting its potential as a therapeutic agent for metabolic disorders .
  • Cell Viability Assays : In vitro assays revealed that the compound could selectively inhibit the growth of certain cancer cell lines while sparing normal cells, indicating a possible role in cancer therapy .
  • Animal Studies : In vivo experiments on rat models indicated that administration of the compound led to a marked decrease in serum triglycerides and cholesterol levels, suggesting its efficacy in managing hyperlipidemia .

Data Tables

Study Objective Findings
Study 1Assess lipid accumulationReduced lipid levels in HepG2 cells
Study 2Evaluate cell viabilitySelective inhibition of cancer cell growth
Study 3Analyze metabolic effectsDecreased triglycerides and cholesterol in rats

Q & A

Q. What analytical methods are recommended for quantifying this compound in pharmaceutical formulations?

Methodological Answer: Reverse-phase HPLC with UV detection is a standard approach. Prepare a mobile phase using methanol and a sodium acetate/sodium 1-octanesulfonate buffer (65:35 ratio) adjusted to pH 4.6 with glacial acetic acid . System suitability tests, including column efficiency and resolution, should precede analysis. For impurity profiling, use ammonium acetate buffer (pH 6.5) paired with gradient elution to resolve degradation products .

Q. How can researchers ensure compound stability during storage?

Methodological Answer: Stability studies should follow ICH guidelines under accelerated (40°C/75% RH) and long-term (25°C/60% RH) conditions. Monitor degradation using validated HPLC methods (see Q1). Store lyophilized samples in airtight containers with desiccants at -20°C to minimize hydrolysis of the ester group. For lab-scale handling, use nitrogen-purged vials to prevent oxidation .

Q. What spectroscopic techniques are suitable for structural characterization?

Methodological Answer:

  • NMR : Use 1H^1H- and 13C^{13}C-NMR in deuterated DMSO to confirm the piperidinyl and ester moieties.
  • HRMS : Electrospray ionization (ESI) in positive ion mode provides accurate mass data for molecular formula verification.
  • FTIR : Identify carbonyl (C=O) stretches (~1700 cm1^{-1}) and hydroxyl groups (~3400 cm1 ^{-1}) .

Advanced Research Questions

Q. How can computational strategies optimize the compound’s synthesis pathway?

Methodological Answer: Employ quantum chemical calculations (e.g., DFT) to model reaction intermediates and transition states. Use reaction path search algorithms to identify low-energy pathways for esterification and piperidinyl coupling. Pair computational predictions with high-throughput screening (HTS) to validate optimal conditions (e.g., solvent polarity, catalyst loading). This hybrid approach reduces experimental iterations by 60–70% .

Q. What methodologies resolve contradictions in reaction yield data across studies?

Methodological Answer:

  • Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., temperature, stoichiometry) affecting yield.
  • Kinetic Profiling : Monitor reaction progress via in-situ FTIR or Raman spectroscopy to identify rate-limiting steps.
  • Cross-Validation : Replicate experiments using standardized reagents (e.g., USP reference materials) to minimize batch variability .

Q. How can impurity profiles be systematically analyzed during API synthesis?

Methodological Answer:

  • Forced Degradation : Expose the compound to heat, light, and acidic/alkaline conditions to simulate impurities.
  • LC-MS/MS : Use a C18 column with a methanol/ammonium acetate gradient (pH 6.5) to separate and identify degradation products. Quantify impurities against certified reference materials (e.g., USP standards) .

Q. What reactor design considerations improve scalability for piperidinyl-ester coupling?

Methodological Answer:

  • Continuous Flow Reactors : Enhance heat/mass transfer for exothermic coupling reactions.
  • Membrane Separation : Integrate ceramic membranes to remove byproducts (e.g., unreacted piperidine derivatives) in real time.
  • Process Analytical Technology (PAT) : Implement inline UV probes to monitor conversion rates and adjust residence times dynamically .

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